molecular formula C10H17N3OS B130654 (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol CAS No. 1001648-71-0

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Cat. No.: B130654
CAS No.: 1001648-71-0
M. Wt: 227.33 g/mol
InChI Key: UWNDKVURLHPSSG-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H17N3OS and its molecular weight is 227.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNDKVURLHPSSG-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648044
Record name (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001648-71-0
Record name (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001648710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S,7S)-2-AMINO-4,5,6,7-TETRAHYDRO-6-(PROPYLAMINO)-7-BENZOTHIAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S8JXQ9VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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